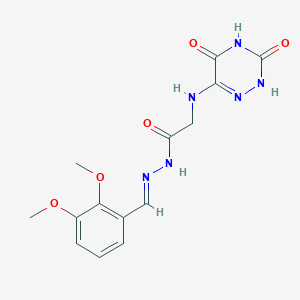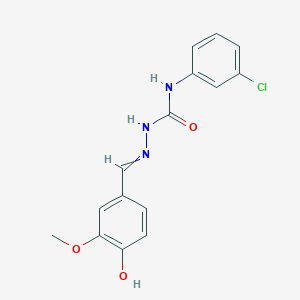
N-(3-chlorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a hydroxy-methoxybenzylidene moiety, and a hydrazinecarboxamide linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxamide typically involves the condensation of 3-chlorophenylhydrazine with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
N-(3-chlorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
N-(3-chlorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(3-chlorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
- N-(3-chlorophenyl)-2-(4-hydroxybenzylidene)hydrazinecarboxamide
- N-(3-chlorophenyl)-2-(4-methoxybenzylidene)hydrazinecarboxamide
- N-(3-chlorophenyl)-2-(4-hydroxy-3-methoxyphenyl)hydrazinecarboxamide
Uniqueness
N-(3-chlorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarboxamide is unique due to the presence of both hydroxy and methoxy groups on the benzylidene moiety, which can significantly influence its chemical reactivity and biological activity
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-hydroxy-3-methoxyphenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-22-14-7-10(5-6-13(14)20)9-17-19-15(21)18-12-4-2-3-11(16)8-12/h2-9,20H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOQJJVFFVDJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)NC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-4-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1,3-thiazole-5-carbohydrazide](/img/structure/B7738023.png)
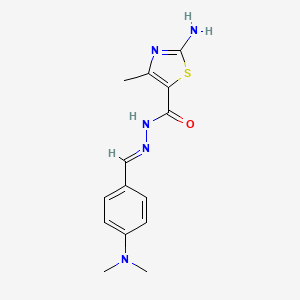
![1-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7738039.png)
![1-Methyl-3-[(2-thienylmethylene)amino]thiourea](/img/structure/B7738041.png)
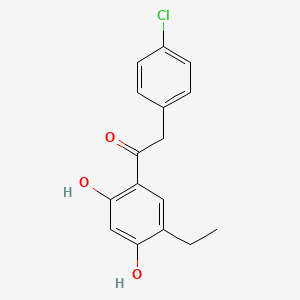
![(2E)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)hydrazinylidene]butanoic acid](/img/structure/B7738069.png)
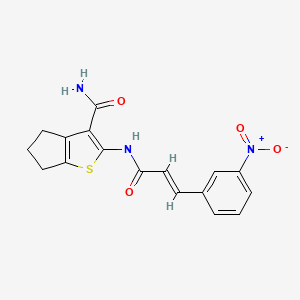
![Benzo[b]thiophene-3-carboxamide, 2-[[[(2-chlorobenzoyl)amino]thioxomethyl]amino]-4,5,6,7-tetrahydro-](/img/structure/B7738078.png)
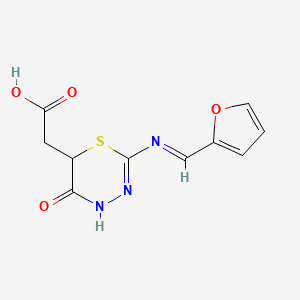
![2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(1E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B7738105.png)
![2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B7738110.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B7738113.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B7738122.png)
